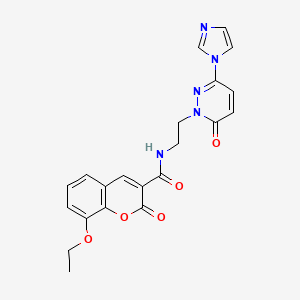

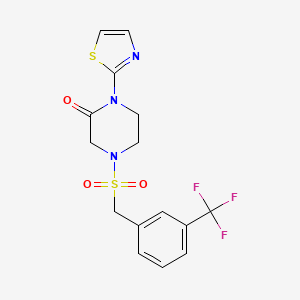

![molecular formula C22H19N3O3S B2613683 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide CAS No. 896355-42-3](/img/structure/B2613683.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of benzimidazole, a heterocyclic compound that has been the focus of numerous medicinal chemistry studies .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl benzamide analogues has been reported in the literature . The process involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues, which were assessed for activation of human glucokinase (GK). Among the derivatives synthesized, certain compounds showed a significant increase in the catalytic action of GK .Scientific Research Applications

Antibacterial Agents

The synthesis and biological evaluation of N’- (1,3-benzothiazol-2-yl)-arylamides have revealed promising antibacterial activity . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated efficacy against Staphylococcus aureus strains. Notably, C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022. Its bactericidal activity suggests potential therapeutic use.

Medicinal Chemistry Scaffold

Benzothiazole derivatives, including N’- (1,3-benzothiazol-2-yl)-arylamides, serve as essential scaffolds in medicinal chemistry. Researchers have explored their diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory properties . These compounds play a crucial role in drug development.

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles, related to this compound, have been investigated for their larvicidal and adulticidal effects against Aedes aegypti . Understanding these activities contributes to pest control strategies.

Crystallographic Studies

Single crystals of N-(1H-1,3-benzodiazol-2-yl)benzamide have been grown and analyzed using X-ray crystallography. These studies provide valuable insights into the compound’s molecular structure and packing arrangement .

1,2,4-Triazole Derivatives

While not directly related to N’- (1,3-benzothiazol-2-yl)-arylamides, novel 1,2,4-triazole derivatives have been synthesized. These include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. Such compounds may have diverse applications .

Pharmacokinetic Profile

ADMET calculations indicate a favorable pharmacokinetic profile for synthesized compounds C1-18 . Understanding their absorption, distribution, metabolism, excretion, and toxicity is crucial for drug development.

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been found to interact with various biological targets .

Mode of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .

Pharmacokinetics

The search results suggest that similar compounds have favorable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDRJVFQIBIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

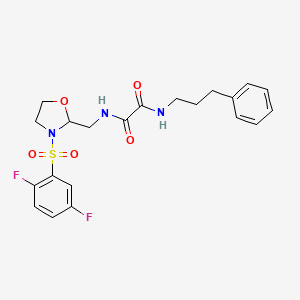

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

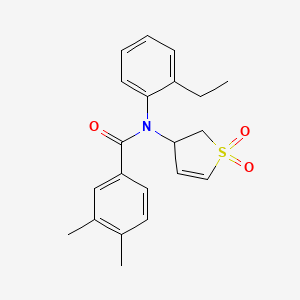

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

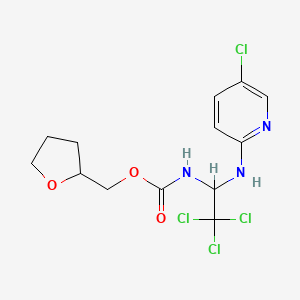

![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)

![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)